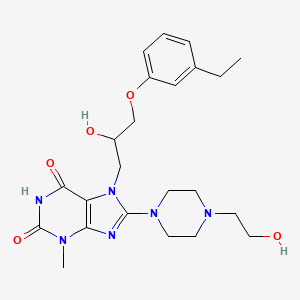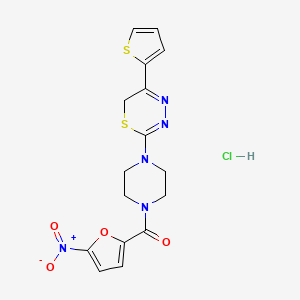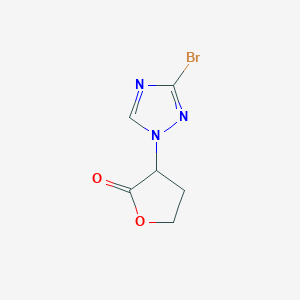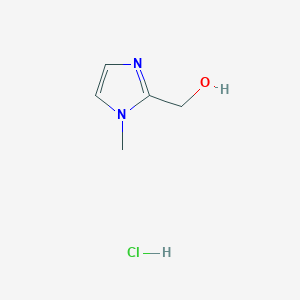![molecular formula C14H14N4O4S2 B2535167 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 868974-33-8](/img/structure/B2535167.png)
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. The presence of a 1,3,4-thiadiazole ring, which is known for its pharmacological properties, suggests potential for antioxidant or anti-inflammatory activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the acylation reaction of amino-substituted 1,3,4-thiadiazoles with acetyl chloride derivatives in a dioxane medium, as seen in the synthesis of 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides . This suggests that the target compound could be synthesized through a similar pathway, possibly involving the acylation of a 5-amino-1,3,4-thiadiazole derivative followed by a thiation step to introduce the sulfur atom.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule features a 'V' shape conformation with angles between aromatic planes around 84°, as observed in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides . This conformation is stabilized by various intermolecular interactions such as hydrogen bonds and pi interactions, which are likely to be present in the target compound as well, influencing its molecular geometry and potentially its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of the target compound are not detailed in the provided papers, the related compounds exhibit reactivity that includes N-alkylation and the ability to engage in hydrogen bonding . These reactions are crucial for the biological activity of such molecules, as they can influence the interaction with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the antioxidant activity of similar molecules has been evaluated using DPPH radical scavenging assays, with some compounds showing significant efficacy . The presence of the 1,3,4-thiadiazole moiety and the acetamide group in the target compound suggests it may also possess antioxidant properties, which could be assessed using similar in vitro methods.
科学的研究の応用
Anti-inflammatory Applications
Compounds with thiadiazole cores have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study demonstrated the synthesis of benzo[b]thiophene derivatives showcasing potent anti-inflammatory activity, which suggests the potential of thiadiazole-containing compounds in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Cancer Research
Several studies have highlighted the synthesis and pharmacological evaluation of thiadiazole derivatives as glutaminase inhibitors, presenting an opportunity to explore the compound for similar applications. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Heterocyclic Syntheses
The versatility of thioureido-acetamides in heterocyclic syntheses has been explored, with one-pot cascade reactions producing a variety of heterocycles. This demonstrates the compound's potential as a precursor in synthesizing diverse heterocyclic structures, which are crucial in pharmaceutical research (Schmeyers & Kaupp, 2002).
Neurogenic Potential
Research on melatonin-based compounds with substituted acetamido groups, including thiadiazoles, has shown that these compounds can promote differentiation of neural stem cells into a neuronal phenotype. This suggests potential research applications of the mentioned compound in neurogenesis and neurological disorder treatments (de la Fuente Revenga et al., 2015).
Diuretic Agents
1,3,4-Thiadiazoles have been prepared and evaluated for their diuretic activity, with some compounds showing comparable activity to standard drugs. This opens up possibilities for the compound to be researched for its diuretic properties (Jain & Mishra, 2004).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm. This indicates the potential of thiadiazole compounds, including the one , in developing new insecticidal agents (Fadda et al., 2017).
作用機序
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, display a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .
Mode of Action
It’s known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the presence of electrochemically generated p-benzoquinone . This suggests that the compound might interact with its targets through an electron transfer mechanism .
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
subtilis , suggesting that this compound might have similar effects.
Action Environment
It’s known that the synthesis of related compounds involves the use of solid-liquid phase transfer catalysis , suggesting that the compound’s action might be influenced by the phase of the environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBLYHYUGOKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)


![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)


![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)



![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)